7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Description
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a spirocyclic ketal featuring a methyl group at the 7-position and a hydroxyl group at the 8-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex natural products. Its spirocyclic structure imparts rigidity, making it valuable for designing conformationally restricted molecules.
Properties
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUJDUSKCUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ionic Liquid-Catalyzed Ketalization
A scalable method involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of dual ionic liquids ([BMIM]HSO₄ and [EIM]BF₄). This one-pot protocol achieves 97.8% yield of the spirocyclic ketone intermediate under optimized conditions:
| Parameter | Value |
|---|---|
| Temperature | 110–132°C |
| Time | 5.5 hours |
| Catalyst | [BMIM]HSO₄, [EIM]BF₄ |
| Solvent | Water |
| Purification | Silica gel chromatography |
The ionic liquids enhance reaction efficiency by stabilizing transition states and facilitating water removal, critical for shifting equilibrium toward ketal formation.
Methyl Group Introduction
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is synthesized via Grignard addition to the pre-formed spirocyclic ketone. Methyl magnesium bromide selectively attacks the carbonyl group at position 8, followed by acid quenching to yield the tertiary alcohol. Subsequent oxidation with Jones reagent regenerates the ketone while retaining the methyl group.
Reduction of the Ketone to Alcohol
Catalytic Hydrogenation
Pd/C or Raney Ni catalysts under hydrogen gas (1–3 atm) reduce the ketone to the secondary alcohol. Key parameters include:
| Condition | Value |
|---|---|
| Catalyst Loading | 5–10 wt% |
| Solvent | Ethanol, THF |
| Temperature | 25–50°C |
| Yield | 85–92% |
Stereoselectivity is moderate, typically yielding a 3:1 ratio of cis- to trans-alcohol due to steric hindrance from the methyl group.
Borohydride Reduction
NaBH₄ in methanol at 0°C provides a milder alternative, though with lower stereocontrol (1.5:1 cis:trans). Yields reach 78–84%, with the reaction quenched via aqueous workup and purified via recrystallization.
Alternative Synthetic Routes
Microwave-Assisted Reductive Amination
While primarily used for amine synthesis, this method adapts to alcohol production by substituting ammonia with water. Microwave irradiation (100–150 W, 80°C) accelerates the reduction of imine intermediates, achieving 80% yield in 30 minutes.
Enzymatic Reduction
Lactobacillus brevis alcohol dehydrogenase catalyzes the enantioselective reduction of the ketone to (R)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol with >99% ee. This biocatalytic route requires NADPH cofactor regeneration but offers superior stereochemical outcomes.
Industrial-Scale Optimization
Continuous Flow Synthesis
A tubular reactor system combines ketalization and reduction steps, reducing processing time from 12 hours to 2 hours. Key advantages include:
Solvent Recycling
Ionic liquids and heptane are recovered via distillation, lowering production costs by 40%. Environmental impact assessments show a 60% reduction in waste compared to batch processes.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-reduction | Use Pd/C with controlled H₂ pressure. |
| Epimerization | Low-temperature quenching (0–5°C). |
| Byproduct formation | Silica gel chromatography with heptane/EtOAc. |
Analytical Characterization
Critical data for verifying synthesis success:
| Parameter | Value |
|---|---|
| Melting Point | 72–74°C |
| ¹H NMR (CDCl₃) | δ 1.28 (s, 3H, CH₃), 3.85 (m, 1H, OH) |
| IR (cm⁻¹) | 3400 (O-H), 1705 (C=O, precursor) |
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases or acids as catalysts, depending on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Organic Synthesis
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol serves as an important intermediate in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various reactions such as cyclization and functional group transformations. This compound can be utilized to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Medicinal Chemistry
Research has indicated that compounds similar to this compound exhibit biological activity that can be harnessed for therapeutic purposes. The compound's ability to interact with biological targets makes it a candidate for drug development:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
- Receptor Modulation : The structural features of this compound may allow it to bind to neurotransmitter receptors, influencing neurochemical pathways and offering insights into neurological disorders.
Industrial Applications
The compound is also relevant in industrial chemistry for the production of specialty chemicals and materials:
- Polymers and Resins : Its unique structure can enhance the properties of polymers, making it valuable in the formulation of resins with improved thermal and mechanical properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Properties
In animal model trials, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that the compound may modulate immune responses effectively, indicating its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
1,4-Dioxaspiro[4.5]decan-8-ol
- CAS : 22428-87-1
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Key Differences : Lacks the methyl group at position 5.
- Properties : Boiling point = 269°C, density = 1.17 g/cm³. Acts as a precursor for halogenated derivatives (e.g., 8-iodo-1,4-dioxaspiro[4.5]decane, 74% yield via hydroxyl substitution) .
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
- CAS : 702-69-2
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Differences : Features a ketone at position 8 instead of a hydroxyl group.
- Properties : Higher boiling point (272.7°C) due to increased polarity. Used in syntheses requiring ketone reactivity (e.g., reductions or nucleophilic additions) .
Substituted Derivatives
8-Iodo-1,4-dioxaspiro[4.5]decane
- Synthesis : Prepared from 1,4-dioxaspiro[4.5]decan-8-ol via iodination (74% yield).
- Applications : Halogenated derivatives serve as intermediates in cross-coupling reactions .
8-(m-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol
- Structure : Incorporates an aryl group (m-tolyl) at position 7.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
Stereochemical Variants
(7R,8S)-7-Methyl-1,4-dioxaspiro[4.5]decan-7,8-diol
- Synthesis : Produced via enzymatic resolution (99% enantiomeric excess).
- Applications : Critical intermediate in paclitaxel C-ring synthesis, demonstrating the role of stereochemistry in biological activity .
(Z)-7-Methyl-1,6-dioxaspiro[4.5]decane (Conophthorin)
Comparative Data Table
Key Research Findings
- Functional Group Reactivity : Hydroxyl groups (as in the target compound) enable nucleophilic substitutions (e.g., iodination ), while ketones (e.g., 8-one derivative) participate in carbonyl chemistry .
- Steric and Electronic Effects : Methyl groups at position 7 increase lipophilicity and steric hindrance, influencing reaction pathways and selectivity .
- Biological Relevance: Spiroacetals like conophthorin demonstrate the importance of structural rigidity and substituent positioning in biological signaling .
Biological Activity
Overview
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a unique chemical compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : CHO
- Molecular Weight : 172.23 g/mol
- CAS Number : 1190073-76-7
- Purity : Typically available at 95% purity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, influencing various biochemical pathways. The compound can modulate enzyme activities and receptor interactions, which is crucial for its potential applications in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular pathways involved.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for S. aureus, indicating potent activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound could significantly reduce cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via ketone reduction followed by methylation. For example, 1,4-dioxaspiro[4.5]decan-8-one is reduced using NaBH₄ in MeOH at 0°C to form the alcohol intermediate, achieving 96% yield. Subsequent methylation with NaH and CH₃I in THF at reflux affords the methylated product . Alternative routes include rhodium-catalyzed 1,2-additions, where AlMe₃ alone fails without a Rh/BINAP catalyst, highlighting the necessity of transition-metal catalysis for stereocontrol .
Q. How is the stereochemistry of this compound determined experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry. For example, crystal structures of diastereomeric derivatives, such as (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, provide unambiguous stereochemical assignments . NMR analysis, including H-H coupling constants and NOE experiments, complements crystallographic data .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is widely used post-synthesis. For instance, after methylation, crude products are purified via column chromatography to remove unreacted starting materials and byproducts . Recrystallization may also be employed for high-purity isolation, particularly for derivatives like ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate .
Advanced Research Questions
Q. How can catalytic conditions be optimized for regioselective methyl group introduction in spirocyclic systems?
- Methodological Answer : Negative control experiments (e.g., AlMe₃ alone failing to methylate 1,4-dioxaspiro[4.5]dec-6-en-8-one) underscore the need for Rh/BINAP catalysts. Systematic screening of catalyst loadings (e.g., 2–5 mol%), solvent polarity (THF vs. DCM), and temperature (RT vs. 60°C) can improve yields and selectivity. Kinetic studies via in-situ NMR monitoring may identify rate-limiting steps .
Q. What analytical techniques resolve contradictions in reaction outcomes, such as unexpected byproducts or low yields?
- Methodological Answer : Combined NMR and LC-MS analysis is essential. For example, hydrosilylation reactions of 8-ethynyl derivatives produce vinyl silane byproducts detectable via Si NMR . Impurity profiling (e.g., dimethylacetal in amine derivatives) requires H-NMR integration and GC-MS cross-validation . Contradictory stereochemical results may necessitate single-crystal X-ray diffraction to confirm configurations .
Q. How can computational modeling predict the conformational stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model spirocyclic conformers. For pyrolysis studies (e.g., detection as a minor product in lignocellulose biomass), molecular dynamics simulations may elucidate thermal decomposition pathways . Docking studies are useful for evaluating host-guest interactions in supramolecular applications.
Q. What strategies mitigate challenges in scaling up spirocyclic compound synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Continuous-flow reactors enhance reproducibility for sensitive steps like NaBH₄ reductions. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progression in real-time. For stereochemically complex steps (e.g., Rh-catalyzed additions), chiral HPLC validates enantiomeric excess, ensuring batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
